An In-depth Technical Guide to N-(1H-indazol-4-yl)methanesulfonamide: Synthesis, Characterization, and Scientific Context
An In-depth Technical Guide to N-(1H-indazol-4-yl)methanesulfonamide: Synthesis, Characterization, and Scientific Context
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(1H-indazol-4-yl)methanesulfonamide, a heterocyclic compound of interest in medicinal chemistry. The core of this document focuses on its molecular weight, proposed synthesis, and detailed analytical characterization. The indazole scaffold is a "privileged structure" in drug discovery, and its combination with a sulfonamide moiety suggests potential applications in the development of novel therapeutic agents.[1][2] This guide is designed to be a practical resource for researchers, offering a scientifically grounded, step-by-step protocol for its synthesis and purification, based on established chemical transformations.
Introduction: The Scientific Rationale
Indazole derivatives are a cornerstone in modern medicinal chemistry, with numerous compounds either approved for clinical use or in advanced stages of clinical trials.[1] The fused heterocyclic system of indazole allows for a three-dimensional arrangement of substituents that can effectively interact with a wide range of biological targets, including protein kinases.[3] The sulfonamide functional group is another critical pharmacophore, known for its ability to form key hydrogen bonds with biological macromolecules and for its role as a bioisostere for other functional groups.[1]
The combination of these two moieties in N-(1H-indazol-4-yl)methanesulfonamide presents a molecule with significant potential for biological activity. This guide provides a proposed pathway for its synthesis, which, to our knowledge, has not been explicitly detailed in the current literature. The presented methodology is based on well-established and reliable chemical reactions, ensuring a high probability of success in a laboratory setting.
Physicochemical and Structural Properties
The fundamental properties of N-(1H-indazol-4-yl)methanesulfonamide are summarized in the table below. The molecular weight has been calculated from its chemical formula, and other properties are estimated based on data from closely related indazole-sulfonamide analogs.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₉N₃O₂S | - |
| Molecular Weight | 211.24 g/mol | Calculated |
| Appearance | Expected to be a solid powder | Analogy to similar compounds[2] |
| Melting Point | Estimated >200 °C | Analogy to similar compounds[1] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) | General characteristic of sulfonamides |
| CAS Number | Not available | - |
Proposed Synthesis of N-(1H-indazol-4-yl)methanesulfonamide
The proposed synthesis is a two-step process commencing from the commercially available 4-nitro-1H-indazole. The first step involves the reduction of the nitro group to form the key intermediate, 4-amino-1H-indazole. The subsequent step is the N-sulfonylation of this amine with methanesulfonyl chloride.
Caption: Proposed two-step synthesis of N-(1H-indazol-4-yl)methanesulfonamide.
Detailed Experimental Protocols
Step 1: Synthesis of 4-amino-1H-indazole
This protocol is adapted from established methods for the reduction of nitroindazoles.[2]
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Materials:
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4-nitro-1H-indazole
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Iron powder (Fe)
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Ammonium chloride (NH₄Cl)
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Ethanol
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Water
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Ethyl acetate
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Brine
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Procedure:
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To a round-bottom flask, add 4-nitro-1H-indazole (1.0 eq.).
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Add a mixture of ethanol and water (e.g., 4:1 v/v).
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To this suspension, add iron powder (5.0 eq.) and ammonium chloride (0.5 eq.).
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Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Extract the aqueous residue with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-amino-1H-indazole.
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The crude product can be purified by flash column chromatography on silica gel.
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Step 2: Synthesis of N-(1H-indazol-4-yl)methanesulfonamide
This protocol is a standard procedure for the N-sulfonylation of an aromatic amine.
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Materials:
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4-amino-1H-indazole (from Step 1)
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Methanesulfonyl chloride (MsCl)
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Pyridine or Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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-
Procedure:
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Dissolve 4-amino-1H-indazole (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add pyridine or triethylamine (1.5-2.0 eq.) as a base.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding water or 1 M HCl.
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Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure N-(1H-indazol-4-yl)methanesulfonamide.
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Analytical Characterization
The structural confirmation of the synthesized N-(1H-indazol-4-yl)methanesulfonamide would rely on a combination of spectroscopic methods.[1][4]
Caption: Analytical workflow for structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show a broad singlet for the N-H proton of the indazole ring at a downfield chemical shift (>10 ppm). The aromatic protons on the indazole ring will appear in the aromatic region (7.0-8.5 ppm). A singlet corresponding to the methyl group of the methanesulfonamide moiety will be observed in the upfield region (around 3.0 ppm). The N-H proton of the sulfonamide will also be present as a singlet.[4]
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¹³C NMR: The spectrum will show signals for the aromatic carbons of the indazole ring and the carbon of the methyl group.[1]
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Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The calculated exact mass for [M+H]⁺ is a key confirmation point.[1]
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Infrared (IR) Spectroscopy:
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The IR spectrum will show characteristic absorption bands for the N-H stretching of the indazole and sulfonamide groups (typically broad bands in the 3400-3100 cm⁻¹ region). Strong, characteristic peaks for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group will be observed around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[1][4]
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Conclusion and Future Perspectives
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of N-(1H-indazol-4-yl)methanesulfonamide. The detailed protocols are grounded in established and reliable chemical principles, offering a high degree of confidence for their successful implementation. The structural and physicochemical data provided herein serve as a valuable reference for researchers. Given the proven importance of the indazole-sulfonamide scaffold in drug discovery, this molecule represents a valuable candidate for biological screening and further derivatization in the quest for novel therapeutic agents.
References
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Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). MDPI. Available at: [Link]
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Chicha, H., Rakib, E. M., Bouissane, L., Saadi, M., & El Ammari, L. (2013). N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1702. Available at: [Link]
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Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. Available at: [Link]
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Wray, B. C., & Stambuli, J. P. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(4), 641–643. Available at: [Link]
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Chicha, H., et al. (2013). N-(1-Allyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1830–o1831. Available at: [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Available at: [Link]
- Method of synthesizing 1H-indazole compounds. (2011). Google Patents.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. Available at: [Link]
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